Zonisamide-13C2-15N
Overview
Description
Zonisamide-13C2,15N is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of zonisamide, an anticonvulsant medication used to treat epilepsy. The compound contains two carbon atoms labeled with carbon-13 and one nitrogen atom labeled with nitrogen-15, making it useful for various analytical and research purposes .
Mechanism of Action
Target of Action
Zonisamide-13C2-15N, a variant of Zonisamide, primarily targets voltage-sensitive sodium channels and T-type calcium channels in neurons . It also interacts with GABA receptors and carbonic anhydrase isoforms I, II, and V .
Mode of Action
this compound selectively inhibits the repeated firing of sodium channels and reduces voltage-sensitive T-type calcium currents . This inhibition suppresses neuronal hypersynchronization, a key factor in seizure activity . Additionally, it may bind allosterically to GABA receptors, inhibiting the uptake of the inhibitory neurotransmitter GABA while enhancing the uptake of the excitatory neurotransmitter glutamate .
Biochemical Pathways
this compound affects several biochemical pathways. By inhibiting sodium and calcium channels, it reduces neuronal excitability and suppresses seizure activity . Its interaction with GABA receptors and carbonic anhydrase can influence neurotransmitter levels and pH regulation within neurons .
Pharmacokinetics
this compound is rapidly and completely absorbed, and it has a long half-life, which allows for less frequent dosing . As it is metabolized by cytochrome p450, liver enzyme-inducing drugs can increase its clearance .
Result of Action
The primary result of this compound’s action is the reduction of seizure frequency. By inhibiting neuronal hyperexcitability, it can effectively manage various types of seizures . Additionally, it has been shown to have neuroprotective effects .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs, particularly those that induce liver enzymes, can affect its metabolism and clearance
Biochemical Analysis
Biochemical Properties
Zonisamide-13C2-15N operates via a mechanism of action akin to Zonisamide itself . It functions as a sodium channel blocker, diminishing neuronal excitability and reducing seizure activity . Additionally, there is speculation that this compound may serve as a carbonic anhydrase inhibitor, thereby influencing brain pH regulation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate diabetic cardiomyopathy by inhibiting endoplasmic reticulum stress . In another study, switching from Zonisamide to perampanel improved the frequency of seizures caused by hyperthermia in Dravet syndrome .
Molecular Mechanism
This compound selectively inhibits the repeated firing of sodium channels in mouse embryo spinal cord neurons and inhibits spontaneous channel firing when used at concentrations greater than 10 μg/ml . In rat cerebral cortex neurons, this compound inhibits T-type calcium channels with a maximum reduction of 60% of the calcium current .
Temporal Effects in Laboratory Settings
It has been suggested that this compound possesses a more favorable therapeutic index than most other antiepileptic drugs .
Dosage Effects in Animal Models
In mice, this compound has anticonvulsant activity against maximal electroshock seizure (MES) and pentylenetetrazole-induced maximal, but not minimal, seizures . The effective dosages in these studies were 19.6, 9.3, and >500 mg/kg, respectively .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that this compound inhibits H. pylori recombinant carbonic anhydrase (CA) and the human CA isoforms I, II, and V .
Transport and Distribution
It is known that this compound functions as a sodium channel blocker, which may influence its distribution within cells .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely that it localizes to areas of the cell where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zonisamide-13C2,15N involves the incorporation of stable isotopes into the zonisamide molecule. The process typically starts with the synthesis of 1,2-benzisoxazole-13C2-3-methanesulfonamide-15N, which is then further processed to obtain the final product . The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of Zonisamide-13C2,15N follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is common to verify the isotopic labeling and purity .
Chemical Reactions Analysis
Types of Reactions
Zonisamide-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and for developing new applications .
Common Reagents and Conditions
Common reagents used in the reactions of Zonisamide-13C2,15N include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Zonisamide-13C2,15N depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Scientific Research Applications
Zonisamide-13C2,15N has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Zonisamide: The parent compound, used as an anticonvulsant medication.
Acetazolamide: Another carbonic anhydrase inhibitor with anticonvulsant properties.
Topiramate: A broad-spectrum anticonvulsant with multiple mechanisms of action.
Uniqueness
Zonisamide-13C2,15N is unique due to its stable isotope labeling, which allows for precise analytical studies and tracing in various research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolism of zonisamide, offering insights that are not possible with the unlabeled compound .
Properties
IUPAC Name |
1,2-benzoxazol-3-yl(113C)methane(15N)sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)/i5+1,7+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNRHZMVUUOMG-VDWPWFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[13C](=NO2)[13CH2]S(=O)(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-58-8 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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